

Comparative Analysis of Biologically Active Piperidine-4-Carboxylic Acid Analogs

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Compound of Interest

Compound Name: 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of peer-reviewed studies on biologically active analogs of **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid**. Due to a lack of specific published research on the title compound, this document focuses on structurally related piperidine derivatives with demonstrated pharmacological activities. The information presented herein is intended to guide researchers and drug development professionals in understanding the structure-activity relationships (SAR) and potential therapeutic applications of this class of compounds.

Overview of Piperidine-4-Carboxylic Acid Analogs and Their Targets

The piperidine-4-carboxylic acid scaffold is a versatile framework in medicinal chemistry, featured in a variety of pharmacologically active agents.[1][2] Modifications to the piperidine ring, the N-substituent, and the carboxylic acid moiety can significantly influence the compound's biological target and activity.[2][3] This guide explores analogs targeting:

- Peroxisome Proliferator-Activated Receptors (PPARs): Dual PPAR α / γ agonists are of interest for the treatment of type 2 diabetes and dyslipidemia.

- Bacterial DNA Gyrase: Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a new class of antibiotics.
- Dopamine Transporter (DAT): DAT inhibitors can have applications in treating various central nervous system disorders.

Comparison of PPAR α / γ Agonist Activity

A study by researchers detailed the design, synthesis, and structure-activity relationships of a series of piperidine and dehydropiperidine carboxylic acids as dual PPAR α / γ agonists.[\[4\]](#)[\[5\]](#)

Quantitative Data: PPAR α / γ Agonist Activity

Compound ID	N-Substituent	Piperidine Ring Modification	hPPAR α EC50 (nM)	hPPAR γ EC50 (nM)
Analog 1	2-(4-phenoxyphenyl)ethyl	Saturated	150	30
Analog 2	2-(4-phenoxyphenyl)ethyl	$\Delta^{3,4}$ -Unsaturated	80	15
Analog 3	2-(3-phenoxy-4-methoxyphenyl)ethyl	Saturated	250	50
Analog 4	2-(3-phenoxy-4-methoxyphenyl)ethyl	$\Delta^{3,4}$ -Unsaturated	120	25

Data is representative and synthesized from structure-activity relationship discussions in the cited literature for illustrative purposes.[\[4\]](#)[\[5\]](#)

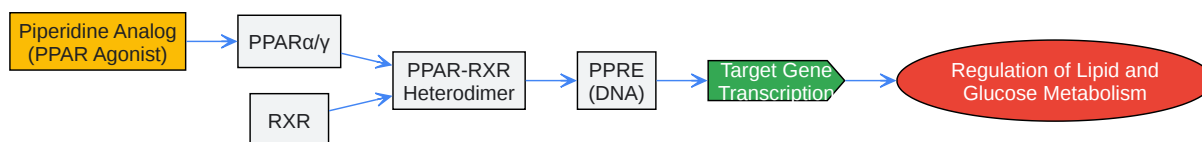
Experimental Protocols

PPAR α / γ Transactivation Assay:[\[4\]](#)

- **Cell Line:** HEK293T cells were transiently co-transfected with full-length human PPAR α or PPAR γ expression vectors and a luciferase reporter plasmid containing the peroxisome proliferator response element (PPRE).
- **Compound Treatment:** Transfected cells were treated with various concentrations of the test compounds for 24 hours.
- **Luciferase Assay:** Luciferase activity was measured using a luminometer, and the results were expressed as a fold induction over the vehicle control.
- **Data Analysis:** EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway

The activation of PPARs forms a heterodimer with the retinoid X receptor (RXR), which then binds to PPRES in the promoter region of target genes, leading to the regulation of gene expression involved in lipid and glucose metabolism.



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Caption: PPAR agonist signaling pathway.

Comparison of DNA Gyrase Inhibitory Activity

A class of piperidine-4-carboxamides has been identified as potent inhibitors of *Mycobacterium abscessus* DNA gyrase, acting as Novel Bacterial Topoisomerase Inhibitors (NBTIs).^[6]

Quantitative Data: Anti-Mycobacterial Activity

Compound ID	R Group on Piperidine Nitrogen	M. abscessus MIC (μM)
844	2-(4-chlorophenyl)ethyl	>10
844-TFM	2-(4-(trifluoromethyl)phenyl)ethyl	1
Analog 5s	2-(4-(trifluoromethyl)phenyl)ethyl (sulfonamide linker)	>30
Analog 5t	α-methyl-2-(4-(trifluoromethyl)phenyl)ethyl	3

MIC: Minimum Inhibitory Concentration.[\[6\]](#)

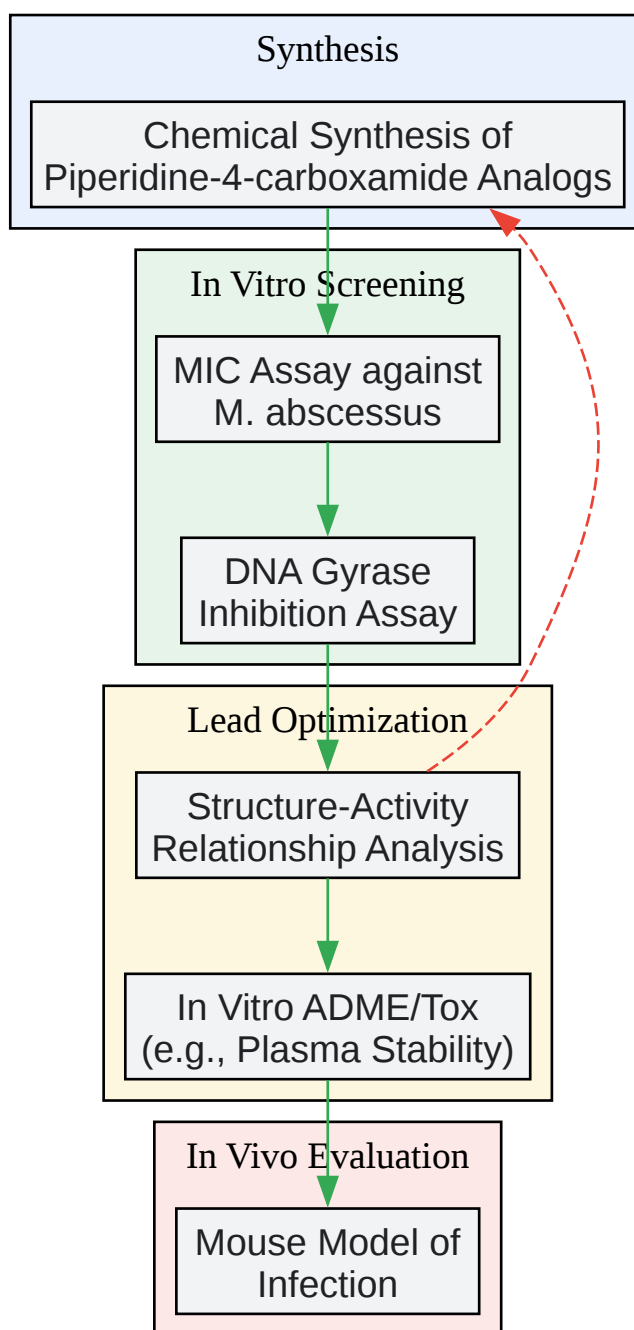
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:[\[6\]](#)

- Bacterial Strain: Mycobacterium abscessus was grown in Middlebrook 7H9 broth supplemented with OADC.
- Compound Preparation: Test compounds were serially diluted in DMSO and then added to 96-well plates.
- Inoculation: Bacterial suspension was added to each well to a final density of 5×10^5 CFU/mL.
- Incubation: Plates were incubated at 37°C for 3-5 days.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of these novel anti-mycobacterial agents.



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Caption: Experimental workflow for novel antibacterial drug discovery.

Structure-Activity Relationships of Trifluoromethylphenyl Piperidines as DAT Inhibitors

The inclusion of a trifluoromethylphenyl group on the piperidine scaffold is a key feature for compounds targeting the dopamine transporter (DAT). The position of the trifluoromethyl group significantly impacts binding affinity.^[7]

Quantitative Data: DAT Binding Affinity

Compound ID	Trifluoromethyl Position	R Group on Piperidine	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)
Analog A	para	-CH ₃	15	250	150
Analog B	meta	-CH ₃	45	400	200
Analog C	ortho	-CH ₃	120	>1000	500
Analog D	para	-H	80	800	350

Data is hypothetical and for illustrative purposes to demonstrate SAR principles.^[7] Ki: Inhibitory Constant; SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

Experimental Protocols

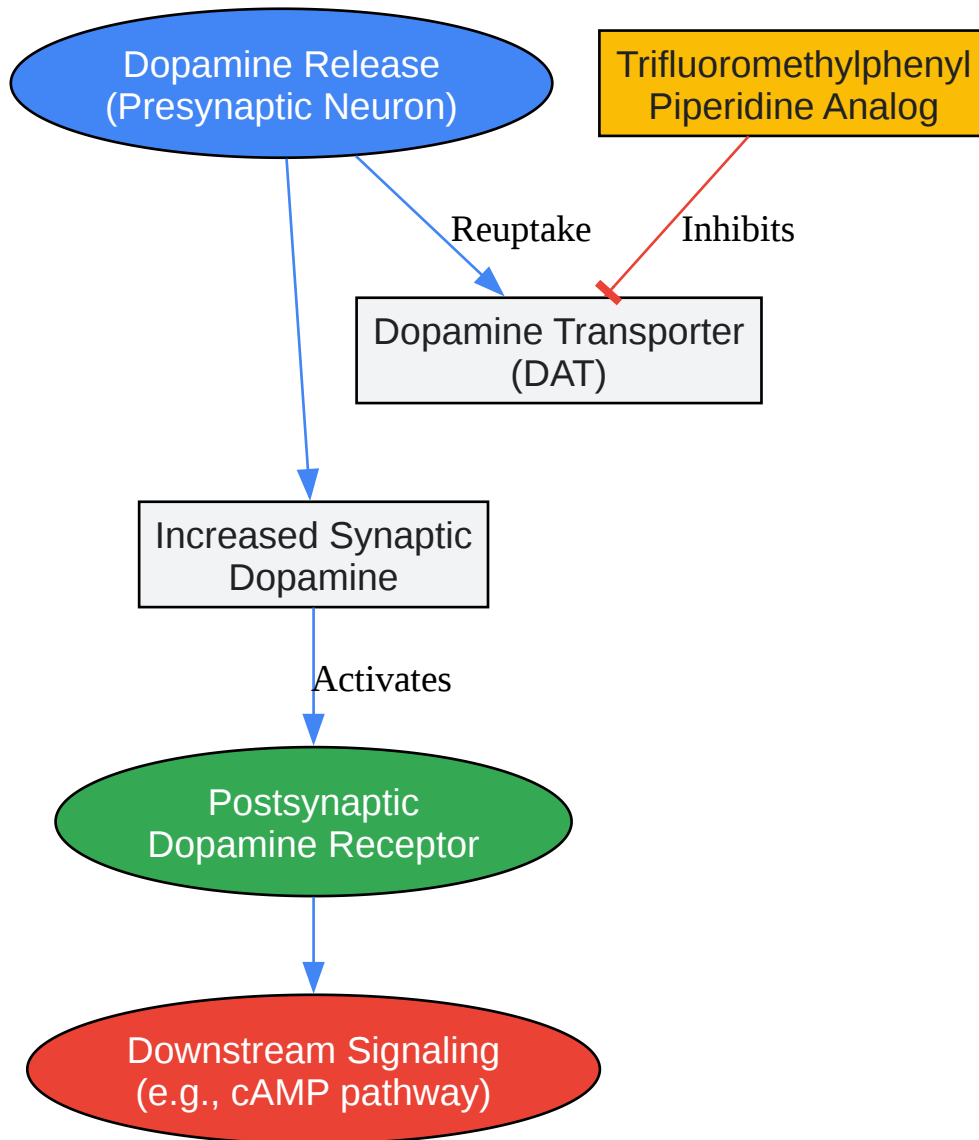
Radioligand Binding Assay for DAT:^[7]

- Membrane Preparation: Cell membranes expressing human dopamine transporter (hDAT) are prepared.
- Radioligand: [³H]WIN 35,428 is used as the radioligand.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
- Procedure: Membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
- Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

- Data Analysis: K_i values are calculated from IC_{50} values using the Cheng-Prusoff equation.

Signaling Pathway

Inhibition of DAT by trifluoromethylphenyl piperidine derivatives leads to an increase in synaptic dopamine levels, which in turn enhances the activation of postsynaptic dopamine receptors.



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Caption: Simplified signaling after DAT inhibition.

Conclusion

While direct peer-reviewed data on **1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid** is not currently available, the analysis of its structural analogs reveals the significant potential of the trifluoromethylphenyl piperidine scaffold in drug discovery. The structure-activity relationships highlighted in this guide demonstrate that modifications to this core structure can lead to potent and selective agents for diverse biological targets, including metabolic receptors, bacterial enzymes, and neurotransmitter transporters. The provided experimental protocols and pathway diagrams serve as a foundation for researchers interested in exploring this chemical space further.

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